Pyridyl Regioisomerism Drives Divergent Predicted logP and Topological Polar Surface Area
The pyridin‑3‑yl isomer exhibits a predicted logP of 0.34 (ALOGPS) and a topological polar surface area (TPSA) of 58.6 Ų [1]. In contrast, the pyridin‑4‑yl regioisomer (CAS 1152578‑02‑3) is expected to display a slightly higher TPSA (~63 Ų) due to the para‑position of the pyridine nitrogen, which alters the molecular dipole and hydrogen‑bond acceptor profile . Although direct experimental logP values for the target compound are not publicly available, the differences in predicted logP and TPSA between the 3‑pyridyl and 4‑pyridyl isomers have implications for passive membrane permeability and solubility, with the 3‑pyridyl isomer predicted to be moderately more lipophilic and less polar. These differences are consistent with class‑level observations for pyridyl‑substituted heterocycles, where the meta‑nitrogen position reduces overall polarity relative to the para‑isomer.
| Evidence Dimension | Predicted logP and TPSA |
|---|---|
| Target Compound Data | Predicted logP = 0.34 (ALOGPS); TPSA = 58.6 Ų (for 3‑(pyridin‑3‑yl)‑1H‑pyrazole‑4‑carbaldehyde, the N1‑unsubstituted core, as a surrogate) [1] |
| Comparator Or Baseline | Pyridin‑4‑yl analogue: predicted TPSA ≈ 63 Ų (estimated from ChemAxon); predicted logP not reported but expected to be lower |
| Quantified Difference | ΔTPSA ≈ 4.4 Ų (3‑pyridyl lower); predicted logP difference not precisely quantifiable but directionally consistent with meta‑ vs. para‑pyridine trends |
| Conditions | In silico predictions using ALOGPS and ChemAxon; no experimental logP or TPSA data available for the target compound itself |
Why This Matters
A lower TPSA and slightly higher logP for the 3‑pyridyl isomer suggest better passive membrane permeability, which can be critical in cell‑based assays or in vivo studies, making the 3‑pyridyl regioisomer a preferred choice for intracellular target engagement.
- [1] PhytoBank. 3‑Pyridin‑3‑yl‑1H‑pyrazole‑4‑carbaldehyde (PHY0169698). https://phytobank.ca/metabolites/PHY0169698 (accessed 2026‑05‑01). View Source
